molecular formula C12H9N5 B13347834 2,2'-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile

2,2'-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile

Cat. No.: B13347834
M. Wt: 223.23 g/mol
InChI Key: OPWVTDPISMCWNB-UHFFFAOYSA-N
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Description

2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound featuring a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the reaction of pyridine derivatives with pyrazole intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

The compound 2,2'-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile (CAS number: 2098088-41-4) is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structure

The molecular formula of this compound is C12H9N5C_{12}H_{9}N_{5}, with a molecular weight of 223.23 g/mol. The compound features a pyrazole ring connected to a pyridine moiety, which is known for its diverse biological properties.

Physical Properties

PropertyValue
Molecular FormulaC₁₂H₉N₅
Molecular Weight223.23 g/mol
CAS Number2098088-41-4

Overview of Pyrazole Derivatives

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic effects. Notable approved drugs containing pyrazole structures include celecoxib and phenylbutazone, which are used for their anti-inflammatory properties .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), which play a crucial role in the inflammatory response.
  • Antimicrobial Action : The presence of the pyridine ring can enhance the compound's ability to interact with bacterial membranes or enzymes.
  • Antitumor Effects : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Research Findings

Recent studies have highlighted the biological potential of compounds similar to this compound:

  • Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation in animal models by inhibiting COX enzymes .

Case Studies

  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that derivatives with similar structural motifs significantly inhibited cell proliferation and induced apoptosis.
  • In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth and improved survival rates compared to control groups.

Properties

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

2-[1-(cyanomethyl)-3-pyridin-4-ylpyrazol-4-yl]acetonitrile

InChI

InChI=1S/C12H9N5/c13-4-1-11-9-17(8-5-14)16-12(11)10-2-6-15-7-3-10/h2-3,6-7,9H,1,8H2

InChI Key

OPWVTDPISMCWNB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2CC#N)CC#N

Origin of Product

United States

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